molecular formula C19H19NO B4192976 1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone

1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone

Cat. No. B4192976
M. Wt: 277.4 g/mol
InChI Key: TZBPIEATGPGYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone, also known as EBK, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds that have stimulant properties and are often used as recreational drugs. EBK is a relatively new cathinone that has gained popularity in recent years.

Mechanism of Action

1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The use of this compound has been associated with increased heart rate, blood pressure, and body temperature. It can also cause psychological effects such as euphoria, increased alertness, and decreased appetite. The long-term effects of this compound use are not well understood, and more research is needed to understand the potential risks associated with its use.

Advantages and Limitations for Lab Experiments

1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on the central nervous system are well understood. However, the use of this compound in lab experiments is limited due to its potential for abuse and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on 1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone. One area of research is to understand the long-term effects of this compound use. Another area of research is to develop new cathinones with fewer side effects and less potential for abuse. Additionally, research can be conducted to understand the potential therapeutic uses of cathinones, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years. It has been used in scientific research to study its effects on the central nervous system. This compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased stimulation of the central nervous system. The use of this compound has been associated with increased heart rate, blood pressure, and body temperature. Future research is needed to understand the long-term effects of this compound use, develop new cathinones with fewer side effects, and explore potential therapeutic uses of cathinones.

Scientific Research Applications

1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinones, such as methamphetamine and cocaine. The use of this compound in scientific research has helped to understand the mechanism of action and the biochemical and physiological effects of cathinones.

properties

IUPAC Name

1-(1-benzyl-7-ethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-3-16-10-7-11-17-18(14(2)21)13-20(19(16)17)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBPIEATGPGYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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